1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile

Organic Synthesis Catalysis Medicinal Chemistry

Researchers needing a DABCO scaffold with a reactive handle often find unsubstituted DABCO limiting. 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile introduces a nitrile at the 2-position, enabling hydrolysis to amides/acids, reduction to amines, or cycloadditions inaccessible to parent DABCO. • Functional handle for diverse derivatization strategies • Supplied at ≥95% purity; powder form for R&D use • Available for immediate global shipping with batch QC documentation

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 1394774-46-9
Cat. No. B1433118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile
CAS1394774-46-9
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CN2CCN1CC2C#N
InChIInChI=1S/C7H11N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-4,6H2
InChIKeyIQWWVMDVUGEKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile (CAS 1394774-46-9) | Molecular Identity and Vendor-Independent Core Characteristics


1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile (CAS 1394774-46-9), commonly referred to as a DABCO-carbonitrile derivative, is a bicyclic heterocyclic organic compound with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol [1]. It consists of a 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold functionalized with a nitrile (-C≡N) group at the 2-position. This compound serves as a versatile small molecule building block and is employed as both a nucleophilic catalyst and a reagent in various organic transformations [2]. As of 2026, commercially available material typically has a purity specification of 95-98%, and the compound is supplied in powder form for research and development purposes only .

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile Procurement: Why Substitution with Unsubstituted DABCO or Alternative Scaffolds Is Not Scientifically Equivalent


Critical Evidence Availability Notice: An extensive search of primary research papers, patents, and authoritative databases for 1,4-diazabicyclo[2.2.2]octane-2-carbonitrile (CAS 1394774-46-9) has not yielded any peer-reviewed, comparator-based quantitative data that satisfies the strict differential evidence criteria required for this guide. The majority of available information pertains to its parent scaffold, 1,4-diazabicyclo[2.2.2]octane (DABCO), and not to the 2-carbonitrile derivative itself [1]. Substituting 1,4-diazabicyclo[2.2.2]octane-2-carbonitrile with unsubstituted DABCO would result in the loss of the nitrile functionality, which introduces a new reactive handle and alters the compound‘s electronic and steric properties. This substitution is not chemically equivalent, as the nitrile group can participate in additional transformations (e.g., hydrolysis to amides/carboxylic acids, reduction to amines, or cycloadditions) that are inaccessible to DABCO . Furthermore, substituting with other DABCO derivatives (e.g., N-alkylated variants) would change the nucleophilicity and base strength of the catalyst, potentially impacting reaction yields and selectivity in ways that have not been quantitatively established for this specific compound. Without direct comparative studies, the decision to procure this specific compound over its analogs must be based on the specific synthetic requirement for a DABCO scaffold bearing a 2-carbonitrile group .

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile (CAS 1394774-46-9): Comparator-Based Quantitative Evidence for Informed Procurement


Evidence Gap: Lack of Comparator-Based Quantitative Data for 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile

A systematic review of the literature reveals a critical evidence gap: there are no peer-reviewed studies that provide direct head-to-head comparisons or quantitative data for 1,4-diazabicyclo[2.2.2]octane-2-carbonitrile against its closest analogs. While the parent compound DABCO is extensively studied and its catalytic activity is well-documented, the specific 2-carbonitrile derivative lacks published comparative performance metrics. For instance, a 2024 review of DABCO in organic synthesis (2019-to date) highlights its utility in a wide range of transformations but does not include any data on the 2-carbonitrile analog [1]. Similarly, computational studies have identified numerous tertiary amines with lower activation energies than DABCO in the Morita–Baylis–Hillman reaction, but these studies did not include the 2-carbonitrile derivative as a comparator [2]. Therefore, any claim of differentiation for this specific compound must be contextualized as a class-level inference from DABCO chemistry, acknowledging the absence of direct quantitative evidence for the 2-carbonitrile itself.

Organic Synthesis Catalysis Medicinal Chemistry

Structural Differentiation: The 2-Carbonitrile Functional Group as a Distinguishing Feature

The defining structural feature of 1,4-diazabicyclo[2.2.2]octane-2-carbonitrile is the presence of a nitrile (-C≡N) group at the 2-position of the DABCO scaffold. This functionality distinguishes it from unsubstituted DABCO and other common DABCO derivatives. The nitrile group introduces a calculated polar surface area of 30 Ų and a LogP of -0.39, which are distinct from the parent DABCO [1]. While DABCO is widely used as a nucleophilic catalyst and base, the nitrile group offers a synthetic handle for further derivatization, including hydrolysis to carboxylic acids or amides, reduction to primary amines, or participation in cycloaddition reactions. In contrast, unsubstituted DABCO lacks this reactive site, limiting its utility as a building block for more complex molecules [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Supplier Purity Specifications: 95-98% as a Procurement Benchmark

Commercial suppliers of 1,4-diazabicyclo[2.2.2]octane-2-carbonitrile consistently offer the compound with a purity specification of 95-98% [1]. For instance, AKSci lists a minimum purity of 95% , while Leyan offers a higher purity grade of 98% . This is a critical procurement consideration, as the purity of a building block can significantly impact the success of downstream synthetic steps. When comparing vendors, a specification of 98% purity may be preferable for reactions sensitive to impurities, although the specific impurity profile is not disclosed.

Quality Control Procurement Chemical Synthesis

Recommended Application Scenarios for 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile Based on Available Evidence


Synthesis of Bicyclic ortho-Aminocarbonitrile Derivatives via DABCO-Catalyzed Multicomponent Reactions

While not a direct application of the target compound, the parent DABCO scaffold has been demonstrated to catalyze the one-pot three-component synthesis of bicyclic ortho-aminocarbonitrile derivatives in yields of 68-96% at room temperature [1]. The 2-carbonitrile derivative may serve as a structurally related catalyst or as a building block for synthesizing novel ortho-aminocarbonitriles with modified properties. This is a class-level inference based on DABCO chemistry, not direct evidence for the 2-carbonitrile compound. Researchers interested in this scaffold for catalytic applications should note that no comparative data exists to determine if the 2-carbonitrile derivative offers any advantage over unsubstituted DABCO in this specific transformation.

Synthesis of Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives

DABCO has been employed as a catalyst in aqueous medium for the synthesis of pyrano[2,3-d]pyrimidinone carbonitrile derivatives in yields exceeding 90% [2]. These compounds have demonstrated anticancer activity with IC₅₀ values as low as 3.46 µM against HeLa cells, significantly more potent than the standard 5-fluorouracil (IC₅₀ = 41.85 µM) [2]. The 2-carbonitrile derivative could potentially be used as a starting material or catalyst for analogous syntheses, leveraging the nitrile functionality for further diversification. Again, this is a class-level inference, and direct evidence for the 2-carbonitrile derivative is lacking.

Synthesis of N-Ethylpiperazine Derivatives via Ring-Opening Reactions

DABCO is known to undergo nucleophilic displacement reactions with polychlorinated pyrimidines to form quaternary ammonium salts that ring-open to yield substituted N-ethylpiperazines, as demonstrated with 4,5,6-trichloropyrimidine-2-carbonitrile (52% yield) [3]. The 2-carbonitrile-substituted DABCO derivative may undergo analogous reactions, potentially offering a new route to functionalized piperazines with a retained nitrile group for further derivatization. The value of this compound in such applications would be its ability to introduce a nitrile-containing piperazine moiety into target molecules, a feature not possible with unsubstituted DABCO [4].

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